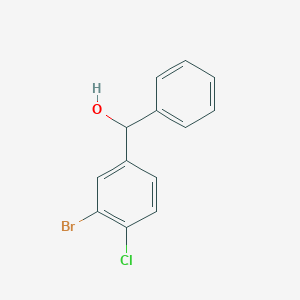

(3-Bromo-4-chlorophenyl)(phenyl)methanol

Description

Significance of Substituted Aryl Methanols in Organic Synthesis

Substituted aryl methanols are highly valued intermediates in organic synthesis due to the reactivity of their hydroxyl group and the potential for functionalization of their aromatic rings. The hydroxyl moiety can be readily transformed into a variety of other functional groups, including ethers, esters, and halides, or it can be eliminated to form diarylalkenes. Furthermore, the benzylic position is activated, making it susceptible to a range of chemical transformations.

One of the most significant applications of substituted aryl methanols is in the construction of complex molecular architectures. They serve as crucial precursors for the synthesis of numerous biologically active compounds. For instance, the diarylmethyl moiety is a common feature in antihistaminic, anticholinergic, and central nervous system-acting drugs. The specific substituents on the aryl rings play a critical role in modulating the pharmacological activity and metabolic stability of these therapeutic agents.

Moreover, in the realm of catalysis, chiral diarylmethanols and their derivatives are employed as ligands for asymmetric synthesis, enabling the stereoselective preparation of enantiomerically pure compounds. The ability to introduce a wide range of substituents onto the aryl rings allows for the systematic modification of the ligand's steric and electronic properties, which is crucial for optimizing catalytic activity and enantioselectivity.

Overview of Brominated and Chlorinated Aromatic Scaffolds in Molecular Design

The incorporation of halogen atoms, particularly bromine and chlorine, into aromatic scaffolds is a widely utilized strategy in molecular design, especially in the fields of medicinal chemistry and materials science. Halogen atoms can profoundly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Brominated and chlorinated aromatic compounds are frequently employed as key intermediates in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The carbon-halogen bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the assembly of complex molecular structures. The differential reactivity of C-Br and C-Cl bonds can also be exploited for selective, sequential cross-coupling reactions, adding a layer of sophistication to synthetic strategies.

In medicinal chemistry, the introduction of bromine or chlorine can lead to enhanced biological activity. nih.gov Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. Furthermore, the lipophilic nature of halogens can improve a drug's ability to cross cell membranes, thereby enhancing its bioavailability. Numerous approved drugs contain brominated or chlorinated aromatic moieties, highlighting the importance of this structural feature in drug design. nih.gov

Research Trajectories for (3-Bromo-4-chlorophenyl)(phenyl)methanol

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories. As a di-halogenated diarylmethanol, this compound stands as a promising candidate for a variety of applications, primarily as a synthetic intermediate.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₀BrClO |

| Molecular Weight | 297.58 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

The primary research trajectory for this compound lies in its utility as a versatile building block for the synthesis of more complex molecules. The presence of three distinct reactive sites—the hydroxyl group, the bromo substituent, and the chloro substituent—offers a platform for selective chemical modifications.

Potential Synthetic Transformations:

Derivatization of the Hydroxyl Group: The methanol (B129727) moiety can be readily converted into ethers, esters, or halides, allowing for the introduction of a wide range of functional groups.

Cross-Coupling Reactions: The bromo and chloro substituents can serve as handles for various palladium-catalyzed cross-coupling reactions. Due to the generally higher reactivity of the C-Br bond compared to the C-Cl bond in such reactions, sequential and site-selective functionalization could be achieved. This would enable the synthesis of a library of tri- and tetra-substituted diarylmethane derivatives with diverse functionalities.

Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of enantiomerically pure this compound would be a valuable endeavor. Chiral versions of this compound could serve as precursors for the synthesis of stereochemically defined biologically active molecules or as chiral ligands in asymmetric catalysis.

Given the prevalence of halogenated diarylmethane scaffolds in pharmaceuticals, another significant research trajectory involves the exploration of the biological activity of this compound and its derivatives. It could be investigated as a potential precursor for novel therapeutic agents, with the bromo and chloro substituents potentially contributing to enhanced potency or improved pharmacokinetic properties. Areas of investigation could include its potential as an antimicrobial, anticancer, or anti-inflammatory agent. The strategic placement of the halogen atoms on the phenyl ring provides a unique template for structure-activity relationship (SAR) studies.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-4-chlorophenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRDPOCYKSCAPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Chlorophenyl Phenyl Methanol

Retrosynthetic Analysis of (3-bromo-4-chlorophenyl)(phenyl)methanol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For this compound, the primary disconnection points are the carbon-carbon bonds adjacent to the carbinol carbon.

Two principal retrosynthetic disconnections can be envisioned for this target molecule:

Disconnection A: Cleavage of the bond between the phenyl group and the carbinol carbon. This leads to a benzaldehyde (B42025) synthon and a (3-bromo-4-chlorophenyl)metal synthon. The corresponding synthetic equivalents would be benzaldehyde and a Grignard or organolithium reagent derived from 1-bromo-2-chloro-4-halobenzene.

Disconnection B: Cleavage of the bond between the 3-bromo-4-chlorophenyl group and the carbinol carbon. This pathway suggests 3-bromo-4-chlorobenzaldehyde (B1286361) and a phenylmetal synthon as the precursors. The synthetic equivalents here would be 3-bromo-4-chlorobenzaldehyde and phenylmagnesium halide or phenyllithium (B1222949).

An alternative approach involves a functional group interconversion, where the alcohol is considered the reduced form of the corresponding ketone, (3-bromo-4-chlorophenyl)(phenyl)methanone. aobchem.comnih.gov This ketone can then be retrosynthetically disconnected via Friedel-Crafts acylation, leading to 3-bromo-4-chlorobenzoyl chloride and benzene (B151609), or other related precursors.

Classical and Contemporary Approaches to the Synthesis of this compound

Based on the retrosynthetic analysis, several synthetic strategies can be employed.

Grignard Reagent-Mediated Transformations for C-C Bond Formation

The Grignard reaction is a cornerstone of carbon-carbon bond formation. mnstate.edulibretexts.org The synthesis of this compound can be achieved by reacting a suitable Grignard reagent with an appropriate aldehyde.

One possible route involves the preparation of a Grignard reagent from 1-bromo-4-chloro-2-iodobenzene. The higher reactivity of the carbon-iodine bond would selectively form the Grignard reagent at that position, which can then be reacted with benzaldehyde. However, the synthesis of this specific starting material can be complex.

A more common approach would be the reaction of phenylmagnesium bromide with 3-bromo-4-chlorobenzaldehyde. Phenylmagnesium bromide is readily prepared from bromobenzene (B47551) and magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgcerritos.edu The subsequent addition of 3-bromo-4-chlorobenzaldehyde to the Grignard reagent, followed by an acidic workup, would yield the desired product. It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are strong bases and will react with water. missouri.edu

It is generally more difficult to form a Grignard reagent from an aryl chloride than from an aryl bromide. sciencemadness.org Therefore, the formation of a Grignard reagent from 1-bromo-4-chlorobenzene (B145707) would likely occur at the bromine position, leading to 4-chlorophenylmagnesium bromide.

Organolithium Chemistry in the Formation of this compound

Organolithium reagents are powerful nucleophiles and strong bases, often used in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org The synthesis of the target molecule can be achieved using phenyllithium, which is commercially available or can be prepared from bromobenzene and lithium metal. youtube.com

The reaction would involve the nucleophilic addition of phenyllithium to 3-bromo-4-chlorobenzaldehyde. This reaction is typically carried out in an inert solvent such as diethyl ether or THF at low temperatures to control reactivity. Similar to Grignard reactions, strictly anhydrous conditions are essential.

An alternative, though less common, approach would involve a lithium-halogen exchange reaction. For example, treating a dihalo-substituted benzene with an organolithium reagent like n-butyllithium could selectively replace one halogen with lithium, which could then react with benzaldehyde.

Reductive Methodologies for the Formation of the Carbinol Moiety

An alternative to forming the carbon skeleton via Grignard or organolithium reagents is the reduction of the corresponding ketone, (3-bromo-4-chlorophenyl)(phenyl)methanone. This ketone is a known compound and can be synthesized via Friedel-Crafts acylation of benzene with 3-bromo-4-chlorobenzoyl chloride.

Several reducing agents can be employed for the conversion of the ketone to the secondary alcohol:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol (B145695). chemicalbook.com

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or THF.

Catalytic hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). However, this method may also lead to the reduction of the carbon-halogen bonds.

Optimization of Reaction Parameters for Enhanced Synthetic Efficiency

The efficiency of the synthesis of this compound can be significantly influenced by various reaction parameters.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent is critical in organometallic reactions. In Grignard and organolithium syntheses, ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are commonly used. These solvents are crucial as they solvate the magnesium or lithium ion, stabilizing the organometallic reagent. libretexts.orgresearchgate.net THF is generally a better solvent than diethyl ether for Grignard reagent formation due to its higher solvating power. researchgate.net The use of non-polar hydrocarbon solvents can be facilitated by the addition of a molar equivalent of THF. sciencemadness.org

The solvent can also influence the diastereoselectivity of Grignard reactions when a chiral center is present. nih.gov While not directly applicable to the synthesis of the achiral this compound, this highlights the profound impact of the solvent on the reaction outcome.

For reductive methodologies using sodium borohydride, protic solvents like methanol or ethanol are typically used. The choice of solvent can affect the rate of reduction.

Below is a table summarizing the potential synthetic routes and key parameters:

| Synthetic Route | Reactant 1 | Reactant 2 | Key Reagents | Typical Solvent |

| Grignard Reaction | Phenylmagnesium bromide | 3-Bromo-4-chlorobenzaldehyde | Mg, H₃O⁺ | Diethyl ether, THF |

| Organolithium Reaction | Phenyllithium | 3-Bromo-4-chlorobenzaldehyde | Li, H₃O⁺ | Diethyl ether, THF |

| Ketone Reduction | (3-bromo-4-chlorophenyl)(phenyl)methanone | - | NaBH₄ or LiAlH₄ | Methanol/Ethanol (for NaBH₄), Diethyl ether/THF (for LiAlH₄) |

Temperature and Pressure Influence on the Synthesis of this compound

The influence of temperature and pressure on the synthesis of this compound is significant, particularly in the context of a Grignard reaction. The formation of the Grignard reagent itself (phenylmagnesium bromide) is an exothermic process that can be sensitive to temperature. mt.com It is often initiated at room temperature and may require gentle warming to start, but the reaction is then typically cooled to maintain a controlled rate and prevent side reactions, such as Wurtz coupling. mt.com

During the addition of the Grignard reagent to 3-bromo-4-chlorobenzaldehyde, the temperature is generally kept low, often between -78 °C and 0 °C, to enhance selectivity and minimize the formation of byproducts. numberanalytics.com Higher temperatures can lead to reduced yields due to side reactions. numberanalytics.com The reaction is typically carried out at atmospheric pressure in an inert atmosphere (e.g., under nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.

For the Friedel-Crafts acylation route, the reaction temperature is also a critical parameter. These reactions are often carried out at temperatures ranging from 0 °C to room temperature. The pressure is typically atmospheric. The subsequent reduction of the ketone with sodium borohydride is usually performed at cool temperatures, often starting at 0 °C and then allowing the reaction to proceed at room temperature.

The following table summarizes the typical temperature and pressure conditions for the key steps in the synthesis of this compound via the Grignard and Friedel-Crafts routes.

| Synthetic Step | Plausible Reaction | Typical Temperature | Typical Pressure |

| Grignard Reagent Formation | Phenyl bromide + Mg | 25-50 °C | Atmospheric |

| Grignard Addition | Phenylmagnesium bromide + 3-bromo-4-chlorobenzaldehyde | -78 °C to 0 °C | Atmospheric |

| Friedel-Crafts Acylation | 1-bromo-2-chlorobenzene + Benzoyl chloride | 0 °C to 25 °C | Atmospheric |

| Ketone Reduction | 3-bromo-4-chlorobenzophenone + NaBH₄ | 0 °C to 25 °C | Atmospheric |

Catalyst Selection and Loading in Aryl Methanol Synthesis

In the synthesis of this compound via the Friedel-Crafts acylation pathway, the choice of catalyst is crucial. A strong Lewis acid is required to activate the acylating agent (benzoyl chloride). Aluminum chloride (AlCl₃) is a common and effective catalyst for this transformation. nih.gov Due to the formation of a stable complex between the product ketone and the Lewis acid, a stoichiometric amount of the catalyst is often necessary. wikipedia.org

For the reduction of the intermediate diaryl ketone, a catalyst is not typically required when using hydride reducing agents like sodium borohydride. However, catalytic hydrogenation represents an alternative reduction method. In this case, a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) could be employed under a hydrogen atmosphere.

In more modern synthetic approaches to diaryl methanols, chiral catalysts are used to achieve enantioselective synthesis. For instance, RuPHOX-Ru catalyzed asymmetric hydrogenation of diaryl ketones can provide chiral diaryl methanols with high enantiomeric excess. researchgate.net Similarly, the use of enantioenriched amino alcohol-based catalysts in conjunction with organozinc reagents can also yield chiral diaryl methanols. nih.gov

The table below outlines potential catalysts for the synthesis of this compound.

| Reaction Type | Catalyst | Typical Loading | Function |

| Friedel-Crafts Acylation | Aluminum Chloride (AlCl₃) | Stoichiometric | Lewis acid, activates acyl chloride |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | 1-10 mol% | Heterogeneous hydrogenation catalyst |

| Asymmetric Hydrogenation | RuPHOX-Ru complex | 1-5 mol% | Chiral catalyst for enantioselective reduction |

| Asymmetric Arylation | Amino alcohol-based ligands with Zn | 5-10 mol% | Chiral ligand for enantioselective addition |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally responsible processes. Key considerations include atom economy, the E-factor, and the use of environmentally benign solvents and reagents.

Atom Economy and E-Factor Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. su.se For the synthesis of this compound via the Grignard route, the theoretical atom economy can be calculated. Assuming the reactants are phenyl bromide, magnesium, and 3-bromo-4-chlorobenzaldehyde, and the final product is this compound, the byproducts would include magnesium salts. The atom economy for this route is not ideal due to the formation of these inorganic salts.

The E-factor (Environmental Factor) provides a broader measure of the environmental impact of a chemical process, taking into account all waste generated, including solvent losses and byproducts. A lower E-factor indicates a more environmentally friendly process. For multi-step syntheses like the Friedel-Crafts acylation/reduction pathway, the E-factor can be substantial due to the use of stoichiometric reagents and multiple purification steps.

The following table provides a theoretical comparison of the atom economy for the key bond-forming steps in the two main synthetic routes.

| Synthetic Route | Key Reaction | Theoretical Atom Economy (%) | Major Byproducts |

| Grignard Synthesis | PhMgBr + ArCHO | ~75% | MgBr(OH) |

| Friedel-Crafts/Reduction | ArH + PhCOCl | ~55% | HCl, AlCl₃ waste |

Environmentally Benign Solvents and Reagents

In the Friedel-Crafts acylation, chlorinated solvents like dichloromethane (B109758) are often used. These solvents are associated with environmental and health concerns. The use of stoichiometric amounts of aluminum chloride also generates significant waste. Exploring the use of reusable solid acid catalysts could be a greener alternative. organic-chemistry.org

For the reduction step, sodium borohydride is a relatively mild reducing agent. However, catalytic hydrogenation using molecular hydrogen is a cleaner alternative as the only byproduct is water (if any is formed). The use of biocatalysts, such as enzymes or whole microbial cells, for the reduction of diaryl ketones to diaryl methanols represents a particularly green approach, as these reactions are often performed in aqueous media under mild conditions.

Novel Synthetic Routes and Method Development for this compound

Recent advances in organic synthesis offer novel and more efficient routes to diaryl methanols, which could be applied to the synthesis of this compound. These methods often focus on improving efficiency, selectivity (particularly enantioselectivity), and sustainability.

One innovative approach involves the catalytic asymmetric synthesis using organozinc reagents. nih.govnih.gov In a one-pot procedure, an aryl bromide can be converted into an organozinc reagent, which then adds to an aldehyde in the presence of a chiral catalyst to produce an enantioenriched diaryl methanol. nih.gov This method avoids the preparation and isolation of the organometallic reagent in a separate step.

Another significant development is the asymmetric hydrogenation of diaryl ketones using chiral catalysts. Ruthenium complexes with chiral ligands, such as RuPHOX-Ru, have been shown to be highly effective in the enantioselective reduction of diaryl ketones to their corresponding alcohols with excellent yields and enantiomeric excesses. researchgate.net This method is attractive due to the use of catalytic amounts of the chiral promoter and molecular hydrogen as the reductant.

Furthermore, metal-free methods are gaining traction as sustainable alternatives. For instance, the direct synthesis of diphenylmethanol (B121723) derivatives from substituted benzenes and chloroform (B151607) catalyzed by alumina (B75360) has been reported. nih.gov This method offers a simple procedure without the need for expensive reagents. nih.gov

The following table summarizes some novel synthetic approaches applicable to the synthesis of this compound.

| Novel Method | Key Features | Potential Advantages |

| Catalytic Asymmetric Arylation with Organozinc Reagents | One-pot synthesis from aryl bromides, chiral amino alcohol catalysts. nih.gov | High enantioselectivity, operational simplicity. |

| Asymmetric Hydrogenation of Diaryl Ketones | Use of chiral RuPHOX-Ru catalysts and H₂. researchgate.net | High yields and enantiomeric excess, atom-economical reduction. |

| Alumina-Catalyzed Friedel-Crafts Alkylation/Hydrolysis | Direct reaction of arenes with chloroform followed by hydrolysis. nih.gov | Simple procedure, recyclable catalyst, avoids expensive reagents. |

Reactivity and Derivatization Strategies for 3 Bromo 4 Chlorophenyl Phenyl Methanol

Transformations Involving the Hydroxyl Functional Group

The secondary benzylic alcohol moiety in (3-Bromo-4-chlorophenyl)(phenyl)methanol is a primary site for chemical modification. Its reactivity is influenced by the adjacent aromatic rings, which stabilize carbocation intermediates, thereby facilitating a range of reactions including oxidation, esterification, etherification, and substitution.

Oxidation Reactions and Mechanistic Pathways

The oxidation of the secondary alcohol in this compound to the corresponding ketone, (3-bromo-4-chlorophenyl)(phenyl)methanone, is a fundamental transformation. This conversion can be achieved using a variety of oxidizing agents.

Common chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) are effective for this transformation under mild conditions. The reaction mechanism typically involves the formation of a chromate (B82759) ester intermediate, followed by an E2-type elimination of the alpha-proton to yield the ketone and a reduced chromium species.

Alternatively, Swern oxidation, utilizing oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base like triethylamine, offers a metal-free oxidation pathway. The key intermediate in this process is an alkoxysulfonium salt, which undergoes intramolecular elimination to form the ketone.

Biocatalytic methods also present a green chemistry approach to this oxidation. For instance, the oxidative kinetic resolution of a structurally similar compound, (±)-4-(chlorophenyl)phenylmethanol, has been successfully demonstrated using whole cells of Nocardia corallina B-276. This process selectively oxidizes one enantiomer to the corresponding ketone, leaving the other enantiomer as an enriched, unreacted alcohol. This suggests that a similar enzymatic approach could be applied to this compound to achieve both oxidation and chiral separation.

A representative oxidation reaction is detailed in the table below.

| Oxidant/System | Solvent | Temperature (°C) | Product | Yield (%) |

| PCC | CH₂Cl₂ | Room Temp. | (3-bromo-4-chlorophenyl)(phenyl)methanone | >90 (typical) |

| DMSO, (COCl)₂, Et₃N | CH₂Cl₂ | -78 to Room Temp. | (3-bromo-4-chlorophenyl)(phenyl)methanone | >90 (typical) |

Esterification and Etherification of the Carbinol

The hydroxyl group of this compound can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride. Acid-catalyzed Fischer esterification with a carboxylic acid is a reversible process that often requires the removal of water to drive the reaction to completion. vedantu.com A more efficient method involves the use of an acid chloride or anhydride in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the acidic byproduct and accelerates the reaction. libretexts.org For example, reaction with acetyl chloride in the presence of pyridine would yield (3-bromo-4-chlorophenyl)(phenyl)methyl acetate.

Etherification can be accomplished through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. byjus.commasterorganicchemistry.comwikipedia.org For instance, treating this compound with sodium hydride followed by methyl iodide would produce 1-bromo-2-chloro-4-(methoxymethyl)benzene.

The following table summarizes typical conditions for these transformations.

| Reaction | Reagent | Base/Catalyst | Solvent | Product |

| Esterification | Acetic Anhydride | Pyridine | Dichloromethane | (3-bromo-4-chlorophenyl)(phenyl)methyl acetate |

| Etherification | Methyl Iodide | Sodium Hydride | Tetrahydrofuran (B95107) | 1-bromo-2-chloro-4-(methoxy(phenyl)methyl)benzene |

Substitution Reactions at the Benzylic Position

The benzylic nature of the hydroxyl group makes it a good leaving group upon protonation or conversion to another derivative, such as a tosylate or halide. This facilitates nucleophilic substitution reactions at the benzylic carbon. The stability of the resulting diarylmethyl carbocation intermediate is a key factor in these transformations.

Direct substitution can be achieved by treating the alcohol with a strong acid and a nucleophile. For example, reaction with hydrobromic acid can convert the alcohol to the corresponding benzylic bromide. More sophisticated methods involve transition metal catalysis. For instance, nickel-catalyzed cross-coupling of benzylic alcohols with Grignard reagents allows for the direct formation of carbon-carbon bonds by activating the C-O bond. acs.org This would enable the reaction of this compound with an aryl or alkyl Grignard reagent to form a more complex diaryl- or triarylmethane derivative.

Reactions of the Aromatic Halogen Substituents in this compound

The presence of both bromo and chloro substituents on one of the aromatic rings opens up possibilities for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of these selective transformations.

Palladium-Catalyzed Cross-Coupling Reactions of the Bromo Moiety

The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed oxidative addition, which is the initial and often rate-determining step in many cross-coupling catalytic cycles. This reactivity difference (reactivity order: I > Br > OTf >> Cl) allows for the selective functionalization of the bromo position while leaving the chloro substituent intact. nih.gov

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a powerful tool for the derivatization of this compound. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to selectively couple a boronic acid or its ester at the C-Br position.

A study on the selective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate demonstrated that the Suzuki-Miyaura reaction preferentially occurs at the aryl C-Br bond over the C-Cl bond. nih.gov This provides strong evidence that a similar selective coupling can be achieved with this compound.

A typical reaction would involve treating this compound with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like potassium carbonate or cesium fluoride, in a suitable solvent system like dioxane/water or toluene/ethanol (B145695)/water. The product would be a (4-chloro-[1,1'-biphenyl]-3-yl)(phenyl)methanol derivative.

The table below outlines a representative Suzuki-Miyaura coupling reaction.

| Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | (4-chloro-[1,1'-biphenyl]-3-yl)(phenyl)methanol | High (typical) |

Heck and Sonogashira Coupling Studies

The presence of two distinct halogen atoms on one of the phenyl rings of this compound presents opportunities for selective palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in standard Heck and Sonogashira coupling conditions due to its lower bond dissociation energy, which facilitates the crucial oxidative addition step to the palladium(0) catalyst.

Heck Coupling: In the Heck reaction, which couples aryl halides with alkenes, this compound is expected to react selectively at the C-Br position. Typical conditions involve a palladium catalyst such as Pd(OAc)₂, a phosphine (B1218219) ligand (e.g., PPh₃ or a Buchwald ligand), and a base. The reaction with an alkene, such as styrene (B11656) or an acrylate, would yield a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively, while leaving the C-Cl bond intact for potential subsequent functionalization.

Sonogashira Coupling: Similarly, the Sonogashira coupling, which joins aryl halides with terminal alkynes, demonstrates high selectivity for the C-Br bond. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (though copper-free protocols exist) and a base like an amine. nih.govorganic-chemistry.org The coupling of this compound with an alkyne such as phenylacetylene (B144264) would selectively form a diarylacetylene derivative at the bromine-substituted position. The greater reactivity of aryl bromides over aryl chlorides under these conditions is a well-established principle. nih.gov

Below is a table summarizing expected outcomes for these selective coupling reactions.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Major Product | Selectivity |

| Heck Coupling | Methyl Acrylate | Pd(OAc)₂ / PPh₃ / Et₃N | Methyl 3-(4-chloro-3-(hydroxy(phenyl)methyl)phenyl)acrylate | >95% for C-Br |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | (4-Chloro-3-(phenylethynyl)phenyl)(phenyl)methanol | >95% for C-Br |

This interactive table illustrates the predicted regioselectivity in cross-coupling reactions based on differential halogen reactivity.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds. As with other cross-coupling reactions, the C-Br bond of this compound is the more reactive site. This allows for the selective introduction of a wide range of primary and secondary amines at position 3 of the substituted phenyl ring.

The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. chemrxiv.org Modern Buchwald-Hartwig protocols often employ sterically hindered phosphine ligands (e.g., XantPhos, SPhos) which promote efficient catalytic turnover. While strong bases like sodium tert-butoxide (NaOtBu) are common, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be used to enhance tolerance for sensitive functional groups that might be present on the amine coupling partner. researchgate.net The reaction with a primary or secondary amine would selectively yield the corresponding 3-amino-4-chlorophenyl derivative.

Nucleophilic Aromatic Substitution (SNAr) on the Chlorinated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halogen on an aromatic ring with a nucleophile. masterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate, and thus the feasibility of the reaction, is highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the halogen). masterorganicchemistry.comlibretexts.org

In this compound, the phenyl ring is substituted with two halogens and a phenyl(hydroxyl)methyl group. Halogens are only weakly deactivating and the phenyl(hydroxyl)methyl group is not a strong EWG. Consequently, the ring is not highly activated for SNAr. Direct substitution of the chlorine atom would require harsh conditions, such as high temperatures and pressures with a strong nucleophile (e.g., NaOH or NaOMe).

The reaction is generally unfavorable because the intermediate carbanion formed upon nucleophilic attack is not sufficiently stabilized. libretexts.org However, if the bromine atom is first converted into a potent EWG (e.g., a nitro or cyano group) via a different reaction, the reactivity of the C-Cl bond towards SNAr would be significantly enhanced.

Selective Functionalization of Halogen Atoms in this compound

The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of selective functionalization strategies for this molecule. The C-Br bond is more susceptible to oxidative addition by low-valent transition metals, particularly palladium(0), making it the preferred site for a wide array of cross-coupling reactions. nih.gov

A sequential functionalization approach can be envisioned:

First Functionalization (at C-Br): A palladium-catalyzed reaction such as Suzuki, Stille, Heck, Sonogashira, or Buchwald-Hartwig amination is performed under conditions mild enough to leave the C-Cl bond untouched. This exploits the C-Br bond's higher reactivity. nih.gov

Second Functionalization (at C-Cl): Once the bromine has been replaced, the remaining chloro-substituted aryl can undergo a second coupling reaction. Aryl chlorides are more challenging substrates than aryl bromides and typically require more forcing conditions: higher temperatures, longer reaction times, and more specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, RuPhos, or N-heterocyclic carbene ligands) to facilitate the more difficult oxidative addition to the C-Cl bond. organic-chemistry.org

This stepwise approach allows for the synthesis of complex, unsymmetrically substituted diaryl derivatives from the common this compound precursor.

Electrophilic Aromatic Substitution on the Phenyl and Bromochlorophenyl Rings

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The regioselectivity of the reaction is governed by the electronic effects of the substituents already present on the ring. masterorganicchemistry.com

This compound has two aromatic rings susceptible to EAS:

The Unsubstituted Phenyl Ring: This ring is attached to a carbon bearing a hydroxyl group and another aryl group. This substituent acts as a weak activating group and is an ortho, para-director. Therefore, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts alkylation) will primarily occur at the positions ortho and para to the point of attachment. byjus.commasterorganicchemistry.com Steric hindrance from the bulky bromochlorophenyl group may favor substitution at the para position.

The 3-Bromo-4-chlorophenyl Ring: This ring is substituted with two deactivating halogens and the phenyl(hydroxyl)methyl group. Both bromine and chlorine are deactivating but are ortho, para-directors. The phenyl(hydroxyl)methyl group is a weak activating ortho, para-director. The directing effects must be considered collectively:

The phenyl(hydroxyl)methyl group at C1 directs to positions 2 and 6.

The bromine at C3 directs to positions 2 and 5.

The chlorine at C4 directs to positions 2 and 6.

All substituents strongly favor substitution at position 2. Position 6 is also favored by two of the groups. Position 5 is only weakly favored by the bromine. Therefore, electrophilic substitution on this ring is most likely to occur at position 2, with position 6 being a potential minor product.

| Ring | Substituent(s) | Directing Effect | Predicted Position of Substitution |

| Phenyl | -CH(OH)(C₆H₃BrCl) | ortho, para (Activating) | para (major), ortho (minor) |

| Bromochlorophenyl | -Br, -Cl, -CH(OH)Ph | All are ortho, para directors | Position 2 (major), Position 6 (minor) |

This interactive table summarizes the predicted regioselectivity of electrophilic aromatic substitution on both rings of the title compound.

Acid-Catalyzed Rearrangements and Cyclization Reactions Involving this compound

Under strong acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Departure of water generates a secondary diarylmethyl carbocation. This carbocation is relatively stable due to resonance delocalization of the positive charge across both phenyl rings.

This carbocation intermediate can undergo several subsequent reactions, most notably an intramolecular electrophilic aromatic substitution, or Friedel-Crafts type cyclization. If the carbocation is attacked by the ortho position of the unsubstituted phenyl ring, a cyclization reaction occurs, leading to the formation of a substituted fluorene (B118485) core. This type of reaction is a common method for synthesizing polycyclic aromatic systems. The specific product would be a bromo-chloro-substituted fluorene.

Stereoselective Reactions for the Synthesis of Chiral Derivatives of this compound

The central carbon atom in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of enantiomerically pure or enriched forms of this compound requires stereoselective methods.

Common strategies for accessing chiral diarylmethanols include:

Asymmetric Reduction of the Precursor Ketone: The most direct route involves the asymmetric reduction of the corresponding ketone, (3-bromo-4-chlorophenyl)(phenyl)methanone. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata reduction) or through catalytic asymmetric hydrogenation using chiral transition metal catalysts (e.g., Ru- or Rh-based catalysts with chiral ligands).

Kinetic Resolution: A racemic mixture of this compound can be resolved through enzymatic or chemical kinetic resolution. In this process, one enantiomer reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, slower-reacting enantiomer. For example, enzymatic acylation can selectively acylate one enantiomer, allowing the resulting ester and the unreacted alcohol to be separated.

These methods are crucial for applications where a specific stereoisomer is required, such as in the synthesis of pharmaceuticals or chiral materials.

Mechanistic Investigations of Reactions Involving 3 Bromo 4 Chlorophenyl Phenyl Methanol

Reaction Kinetics and Rate Law Determination

The kinetics of a reaction provide quantitative information about its rate and the dependence of that rate on the concentration of reactants. For reactions involving (3-Bromo-4-chlorophenyl)(phenyl)methanol, such as solvolysis or nucleophilic substitution, determining the rate law is the first step in elucidating the mechanism.

In a typical substitution reaction, the benzylic alcohol can react via a unimolecular (SN1) or bimolecular (SN2) pathway. Given the structure of this compound, which can form a resonance-stabilized secondary benzylic carbocation, an SN1 mechanism is highly probable, particularly in polar protic solvents. libretexts.orgmasterorganicchemistry.com The rate-determining step in an SN1 reaction is the unimolecular dissociation of the protonated alcohol to form a carbocation intermediate. masterorganicchemistry.comyoutube.com

Consequently, the rate law for such a reaction is expected to be first-order, depending only on the concentration of the substrate, this compound. libretexts.orglibretexts.org

Rate = k[this compound]

Experimental determination of this rate law involves systematic variation of the reactant concentrations and monitoring the initial reaction rate. chemistrytalk.orgyoutube.com

Table 1: Hypothetical Experimental Data for Rate Law Determination of a Solvolysis Reaction This interactive table shows how varying the initial concentrations of the substrate and a hypothetical nucleophile would affect the initial rate for a reaction proceeding via an SN1 mechanism.

| Experiment | Initial [Substrate] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

From this data, doubling the substrate concentration doubles the rate, confirming a first-order dependence on the substrate. Changing the nucleophile concentration has no effect on the rate, which is characteristic of an SN1 pathway where the nucleophile is not involved in the rate-determining step. libretexts.orglibretexts.org

Identification and Characterization of Reaction Intermediates

The SN1 mechanism proceeds through a carbocation intermediate. libretexts.orglibretexts.org For this compound, the key intermediate would be the (3-bromo-4-chlorophenyl)(phenyl)methyl carbocation. This intermediate is stabilized by resonance, with the positive charge delocalized over both aromatic rings.

The direct observation and characterization of such transient species are critical for confirming the reaction mechanism. Various spectroscopic techniques can be employed for this purpose:

UV-Vis Spectroscopy: Carbocations often have strong absorptions in the UV-visible region, allowing for their detection and kinetic analysis even at low concentrations. wmich.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: In superacid media where carbocations can be generated and stabilized, NMR spectroscopy provides detailed structural information. The deshielding effect of the positive charge causes significant downfield shifts for adjacent protons and carbons. rsc.org

Trapping Experiments: The presence of an intermediate can be inferred by adding a trapping agent that reacts with the intermediate to form a stable, identifiable product.

Table 2: Expected Spectroscopic Data for the (3-Bromo-4-chlorophenyl)(phenyl)methyl Carbocation This table outlines the anticipated spectroscopic characteristics that would help in the identification of the carbocation intermediate.

| Technique | Expected Observation | Rationale |

| UV-Vis | Strong absorption band (λmax) at long wavelengths (>300 nm) | Extended conjugation in the diarylmethyl cation system. wmich.edu |

| ¹H NMR | Significant downfield shift of the methine proton (α-H) | The positive charge on the α-carbon strongly deshields the attached proton. |

| ¹³C NMR | Significant downfield shift of the methine carbon (α-C) | The α-carbon is electron-deficient, leading to a large downfield chemical shift. rsc.org |

Transition State Analysis and Energy Profiles

The energy profile of a reaction illustrates the energy changes as reactants are converted into products. For a two-step SN1 reaction, the profile features two transition states and one intermediate. libretexts.orglibretexts.org

First Transition State (TS1): This is the highest energy point on the reaction coordinate and corresponds to the rate-determining step—the cleavage of the C-O bond of the protonated alcohol to form the carbocation. libretexts.org The structure of TS1 has significant carbocationic character, with a partially broken C-O bond and developing positive charge on the benzylic carbon. quora.com

Carbocation Intermediate: This is a local energy minimum on the reaction pathway. libretexts.org

Second Transition State (TS2): This represents the energy barrier for the attack of the nucleophile on the carbocation to form the final product. This barrier is typically much lower than for TS1. libretexts.org

Computational chemistry can be used to model the structures and energies of the transition states and intermediate, providing a theoretical energy profile. Experimental data, such as activation parameters (ΔH‡ and ΔS‡) obtained from temperature-dependent kinetic studies (Arrhenius or Eyring plots), can provide further insight into the nature of the transition state.

Table 3: Hypothetical Activation Parameters for Solvolysis This table presents plausible activation parameters for a reaction proceeding via an SN1 mechanism, reflecting the highly ordered nature of the transition state.

| Parameter | Plausible Value | Interpretation |

| ΔG‡ (Gibbs Free Energy of Activation) | High | Corresponds to a slow, rate-determining step. |

| ΔH‡ (Enthalpy of Activation) | Positive and large | Significant energy is required to break the C-O bond. |

| ΔS‡ (Entropy of Activation) | Near zero or slightly positive | The dissociation of one molecule into two (carbocation and water) in the transition state leads to a slight increase in disorder. |

Isotope Labeling Studies to Elucidate Reaction Pathways

Isotope labeling is a powerful tool for probing reaction mechanisms by tracing the fate of atoms and determining which bonds are broken in the rate-determining step. nih.govnih.gov

Deuterium (B1214612) Kinetic Isotope Effect (KIE): Replacing the hydrogen on the benzylic carbon with deuterium (D) can help distinguish between SN1 and SN2 mechanisms. In an SN1 reaction, the hybridization of the α-carbon changes from sp³ in the reactant to sp² in the carbocation intermediate. This change leads to a small but measurable secondary kinetic isotope effect (kH/kD > 1, typically in the range of 1.08–1.21), as the C-H bending vibrations are less restricted in the transition state. wikipedia.orgresearchgate.net An SN2 reaction would show a KIE closer to unity.

Table 4: Expected α-Deuterium Kinetic Isotope Effects This table contrasts the expected KIE values for SN1 and SN2 mechanisms, which can be used to diagnose the reaction pathway.

| Mechanism | Hybridization Change at α-Carbon (Reactant → TS) | Expected kH/kD |

| SN1 | sp³ → developing sp² | > 1 (e.g., 1.15) researchgate.net |

| SN2 | sp³ → sp³ (trigonal bipyramidal) | ~1 (e.g., 0.98 - 1.02) |

Oxygen-18 (¹⁸O) Labeling: Conducting the reaction in a solvent containing isotopically labeled water (H₂¹⁸O) can trace the origin of the oxygen atom in the alcohol product. If the reaction proceeds via an SN1 mechanism, the resulting alcohol product will incorporate ¹⁸O from the solvent. chemistryworld.comrsc.org Furthermore, if the starting alcohol is ¹⁸O-labeled, its reaction in unlabeled water can be monitored for oxygen exchange between the reactant and the solvent, providing strong evidence for the formation of a reversible carbocation intermediate. masterorganicchemistry.com

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent can dramatically influence the rate and even the mechanism of a reaction. numberanalytics.com For reactions of this compound that may proceed through ionic intermediates, solvent polarity is a critical factor. ajpojournals.org

SN1 reactions are significantly accelerated by polar, protic solvents (e.g., water, ethanol (B145695), acetic acid). libretexts.org This is because:

Stabilization of the Transition State: Polar solvents stabilize the charge separation in the transition state leading to the carbocation, thus lowering the activation energy. ajpojournals.org

Solvation of the Leaving Group: Protic solvents can hydrogen-bond with the leaving group (water, in the case of alcohol dehydration), facilitating its departure.

Solvation of the Carbocation Intermediate: The polar solvent molecules solvate the carbocation, stabilizing this high-energy intermediate. libretexts.org

In contrast, polar aprotic solvents (e.g., acetone, DMSO) are less effective at stabilizing the carbocation and leaving group, while nonpolar solvents would strongly disfavor an SN1 pathway.

Table 5: Expected Relative Solvolysis Rates in Different Solvents This interactive table illustrates the strong dependence of the SN1 reaction rate on the polarity and protic nature of the solvent, as indicated by the dielectric constant.

| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Relative Rate |

| Water (H₂O) | 80.1 | Polar Protic | Very High |

| Ethanol (C₂H₅OH) | 24.6 | Polar Protic | High |

| Acetone (CH₃COCH₃) | 21.0 | Polar Aprotic | Low |

| Diethyl Ether ((C₂H₅)₂O) | 4.3 | Nonpolar | Very Low |

| Hexane (C₆H₁₄) | 1.9 | Nonpolar | Extremely Low |

Catalytic Cycle Elucidation in Metal-Mediated Transformations

Beyond nucleophilic substitution, the C-O bond of benzylic alcohols like this compound can be activated for carbon-carbon bond formation through metal-catalyzed cross-coupling reactions. nih.gov While direct coupling is challenging, the alcohol can be converted to a more reactive derivative (e.g., a tosylate, mesylate, or halide) to participate in reactions like the Suzuki-Miyaura coupling. nih.gov

The elucidation of the catalytic cycle is key to understanding these transformations. For a palladium-catalyzed Suzuki-Miyaura reaction, the generally accepted cycle involves three main steps: libretexts.orgwikipedia.org

Oxidative Addition: The active Pd(0) catalyst reacts with the benzylic substrate (R-X), breaking the C-X bond and forming a Pd(II) intermediate. This is often the rate-determining step. youtube.com

Transmetalation: A base activates the organoboron compound (e.g., a boronic acid) to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) species. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue. youtube.com

Investigating this cycle for a specific substrate involves identifying the resting state of the catalyst, detecting proposed intermediates, and studying the kinetics of each elementary step.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 3 Bromo 4 Chlorophenyl Phenyl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their spatial relationships.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the initial and most crucial steps in the structural assignment of (3-Bromo-4-chlorophenyl)(phenyl)methanol.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the methine proton (CH-OH), the hydroxyl proton (OH), and the aromatic protons on both the phenyl and the 3-bromo-4-chlorophenyl rings.

Aromatic Region: The protons on the unsubstituted phenyl ring would typically appear as a complex multiplet between δ 7.2 and 7.5 ppm. The three protons on the 3-bromo-4-chlorophenyl ring would exhibit a more defined splitting pattern due to their fixed relative positions. The proton at C2 would likely be a doublet, the proton at C5 a doublet of doublets, and the proton at C6 a doublet.

Methine Proton: The proton attached to the carbon bearing the hydroxyl group and both aromatic rings (the benzylic proton) would appear as a singlet, typically in the range of δ 5.5-6.0 ppm.

Hydroxyl Proton: The hydroxyl proton signal is often a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, a total of 13 distinct signals would be anticipated in the broadband decoupled spectrum, corresponding to the 13 unique carbon atoms in the molecule.

Aromatic Carbons: The signals for the aromatic carbons would appear in the downfield region of the spectrum, typically between δ 120 and 145 ppm. The carbons directly attached to the halogen atoms (C3-Br and C4-Cl) would have their chemical shifts influenced by the electronegativity and heavy atom effect of the halogens.

Benzylic Carbon: The carbon atom of the methanol (B129727) group (C-OH) would resonate in the range of δ 70-80 ppm.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Methine CH | 5.8 | 75 |

| Phenyl C1' | - | 142 |

| Phenyl C2'/C6' | 7.3-7.4 (m) | 127 |

| Phenyl C3'/C5' | 7.3-7.4 (m) | 129 |

| Phenyl C4' | 7.2-7.3 (m) | 128 |

| 3-Bromo-4-chlorophenyl C1 | - | 141 |

| 3-Bromo-4-chlorophenyl C2 | 7.6 (d) | 132 |

| 3-Bromo-4-chlorophenyl C3 | - | 123 |

| 3-Bromo-4-chlorophenyl C4 | - | 133 |

| 3-Bromo-4-chlorophenyl C5 | 7.4 (dd) | 129 |

| 3-Bromo-4-chlorophenyl C6 | 7.2 (d) | 130 |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

While 1D NMR provides foundational information, two-dimensional NMR techniques are essential for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would be instrumental in confirming the connectivity of the aromatic protons within each ring system. For instance, cross-peaks would be observed between adjacent protons on the 3-bromo-4-chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. For every CH group in the molecule, a cross-peak would be visible in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between carbon and proton atoms. This is crucial for piecing together the molecular skeleton. For example, the benzylic proton would show correlations to the quaternary carbons of both aromatic rings, confirming the attachment of the phenyl and 3-bromo-4-chlorophenyl groups to the methanol carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule. In the case of this compound and its derivatives, NOESY can help determine the relative orientation of the two aromatic rings.

The two aromatic rings in this compound are not static; they can rotate around the single bonds connecting them to the benzylic carbon. Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes. copernicus.orgslideshare.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide information about the energy barriers to bond rotation. rsc.org At low temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is raised, the rotation becomes faster, leading to the coalescence of these signals into a time-averaged spectrum. Analysis of these temperature-dependent spectral changes can yield thermodynamic and kinetic parameters for the conformational interchange.

Mass Spectrometry Approaches for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. nih.govresearchgate.net For this compound (C₁₃H₁₀BrClO), the presence of bromine and chlorine, with their characteristic isotopic patterns, makes HRMS particularly informative. libretexts.org

Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. libretexts.org Consequently, the molecular ion peak in the mass spectrum of this compound will appear as a cluster of peaks. The most abundant peak (M) will correspond to the molecule containing ³⁵Cl and ⁷⁹Br. There will be a significant peak at M+2, corresponding to molecules with ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br. A smaller peak at M+4 will correspond to the molecule containing both ³⁷Cl and ⁸¹Br. The characteristic intensity ratio of this isotopic cluster provides a definitive signature for the presence of one chlorine and one bromine atom.

The following table summarizes the expected isotopic pattern for the molecular ion of this compound.

| Ion | Mass (Da) | Relative Abundance (%) |

| [C₁₃H₁₀⁷⁹Br³⁵ClO]⁺ | 295.9685 | 100 |

| [C₁₃H₁₀⁸¹Br³⁵ClO]⁺ | 297.9665 | 97.9 |

| [C₁₃H₁₀⁷⁹Br³⁷ClO]⁺ | 297.9656 | 32.5 |

| [C₁₃H₁₀⁸¹Br³⁷ClO]⁺ | 299.9636 | 31.8 |

Note: The combined relative abundance at M+2 is approximately 130.4%.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. researchgate.net The fragmentation pattern of this compound would be expected to show characteristic losses of functional groups and parts of the aromatic rings.

Common fragmentation pathways for benzylic alcohols often involve:

Loss of a water molecule (H₂O): This would result in the formation of a stabilized carbocation.

Loss of the hydroxyl radical (•OH): This would also lead to the formation of a carbocation.

Cleavage of the C-C bonds connecting the aromatic rings to the benzylic carbon. This would generate fragment ions corresponding to the phenyl and 3-bromo-4-chlorophenyl moieties.

Loss of halogen atoms: The loss of Br• or Cl• radicals from the molecular ion or subsequent fragment ions can also be observed. nih.gov

By carefully analyzing the masses and relative abundances of these fragment ions, the connectivity of the molecule can be confirmed, and in some cases, isomeric structures can be differentiated.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing information about vibrational modes that result in a change in polarizability.

For a molecule such as this compound, these techniques would be instrumental in confirming the presence of its key functional moieties: the hydroxyl (-OH) group, the two distinct aromatic rings (one phenyl and one 3-bromo-4-chlorophenyl), and the carbon-halogen (C-Cl and C-Br) bonds.

Expected Vibrational Modes for this compound:

Based on data from analogous compounds like benzhydrol, (4-chlorophenyl)(phenyl)methanol, and other halogenated aromatic compounds, the following table outlines the expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 | Weak | Strong, Broad |

| C-O Stretch | 1000-1260 | 1000-1260 | Strong | |

| Aromatic Rings | C-H Stretch | 3000-3100 | 3000-3100 | Medium to Strong |

| C=C Stretch (in-ring) | 1450-1600 | 1450-1600 | Medium to Strong (often multiple bands) | |

| C-H Out-of-Plane Bending | 675-900 | Weak | Strong | |

| Carbon-Halogen | C-Cl Stretch | 600-800 | 600-800 | Strong |

| C-Br Stretch | 500-600 | 500-600 | Strong |

Data is predicted based on characteristic vibrational frequencies of functional groups in analogous molecules.

The O-H stretching vibration in the IR spectrum is typically a strong, broad band due to hydrogen bonding, providing clear evidence for the alcohol group. The C-O stretching frequency would further confirm the secondary alcohol structure. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches. The pattern of C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region can be complex but is highly characteristic of the aromatic systems. The substitution pattern on the phenyl rings would be most clearly revealed by the strong C-H out-of-plane bending bands in the lower frequency region of the IR spectrum.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the carbon-halogen bonds, which may be weak or absent in the IR spectrum. The C=C ring stretching modes typically give strong signals in the Raman spectrum.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, as well as insights into intermolecular interactions that govern the crystal packing.

For this compound, which is a chiral molecule, X-ray crystallography of a single crystal would unambiguously determine the R or S configuration at the stereogenic carbinol carbon. Furthermore, the presence of the heavy bromine atom is advantageous for solving the crystal structure, as its strong scattering of X-rays can be utilized to phase the diffraction data through techniques like anomalous dispersion.

While a crystal structure for the target molecule is not available, an analysis of a closely related analog, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, provides a valuable model for the type of structural information that could be obtained. nih.gov In this analog, one of the phenyl rings is replaced by a pyridine (B92270) ring. The study reveals crucial details about its solid-state conformation and packing.

Crystallographic Data for the Analog (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol: nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.392(2) |

| b (Å) | 7.9180(16) |

| c (Å) | 30.474(6) |

| β (°) | 97.78(3) |

| Volume (ų) | 2484.4(9) |

| Z | 4 |

In the crystal structure of this analog, the molecules are linked by O—H⋯N hydrogen bonds, forming zigzag chains. nih.gov Additionally, weak C—Cl⋯π interactions are observed, which help to organize these chains into sheets. nih.gov The dihedral angle between the aromatic rings is a key conformational parameter; in this analog, the angle between the chlorophenyl and pyridyl rings is 74.34 (6)°. nih.gov

Computational and Theoretical Chemistry Studies of 3 Bromo 4 Chlorophenyl Phenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By employing functionals such as B3LYP with a basis set like 6-311G(d,p), a detailed understanding of the geometric and electronic properties of (3-Bromo-4-chlorophenyl)(phenyl)methanol can be achieved.

Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Atom(s) | Predicted Value |

|---|---|---|

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-O | 1.43 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Angle | Br-C-C | 119.5° |

| Bond Angle | Cl-C-C | 120.2° |

| Bond Angle | C-O-H | 108.5° |

Electronic Properties: DFT calculations also provide insights into the electronic properties of the molecule, such as the distribution of electron density. Mulliken atomic charges and the molecular electrostatic potential (MEP) map are valuable tools for this analysis. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. In this compound, the electronegative bromine, chlorine, and oxygen atoms are expected to create regions of negative potential, while the hydrogen atoms of the hydroxyl group and the phenyl rings will exhibit positive potential.

Conformational Analysis and Energy Minimization of this compound

The flexibility of this compound arises from the rotation around the single bonds connecting the phenyl rings to the central carbinol carbon. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angles of the phenyl rings. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy maxima between conformers. The results of such an analysis would likely show that the most stable conformers adopt a "propeller-like" arrangement to minimize steric hindrance between the bulky phenyl and substituted phenyl groups. The global minimum energy conformation is the most populated conformer at thermal equilibrium.

Table 2: Relative Energies of Potential Conformers of this compound

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 60 | 180 | 0.00 |

| 2 | 120 | 180 | 1.5 |

| 3 | 60 | 60 | 3.2 |

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the phenyl rings, which are electron-rich, while the LUMO may have significant contributions from the substituted phenyl ring due to the electron-withdrawing nature of the halogen atoms.

Table 3: Frontier Orbital Energies and Related Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap | 5.15 |

| Ionization Potential | 6.25 |

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling can predict the reactivity and selectivity of this compound in various chemical reactions. Reactivity descriptors derived from DFT calculations, such as Fukui functions and local softness, can identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks.

For this compound, the oxygen atom of the hydroxyl group is expected to be a primary site for electrophilic attack due to its lone pairs of electrons. The carbon atom attached to the hydroxyl group is a likely site for nucleophilic attack, especially if the hydroxyl group is protonated to form a good leaving group (water). The aromatic rings, particularly the unsubstituted one, are susceptible to electrophilic substitution. The halogenated ring is generally deactivated towards electrophilic attack.

Simulation of Spectroscopic Properties

Computational methods can simulate various spectroscopic properties of this compound, providing a theoretical basis for the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This allows for the assignment of characteristic vibrational modes, such as the O-H stretch of the hydroxyl group, C-H stretches of the aromatic rings, and the C-Br and C-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted, aiding in the structural elucidation of the molecule. The calculated chemical shifts are influenced by the electronic environment of each nucleus.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and simulate the UV-Vis absorption spectrum. The predicted absorption maxima (λmax) correspond to electronic excitations from occupied to unoccupied molecular orbitals.

Table 4: Predicted Key Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| IR | O-H Stretch | ~3600 cm⁻¹ |

| IR | C-Br Stretch | ~650 cm⁻¹ |

| IR | C-Cl Stretch | ~1050 cm⁻¹ |

| ¹H NMR | OH Proton | ~2.5-4.0 ppm |

| ¹³C NMR | Carbinol Carbon | ~75-85 ppm |

Mechanistic Studies Using Ab Initio and Hybrid Computational Methods

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway, identifying transition states, and calculating activation energies, a detailed understanding of the reaction kinetics and thermodynamics can be obtained.

For example, the mechanism of a substitution reaction at the carbinol carbon, such as an Sₙ1 or Sₙ2 reaction, can be investigated. Calculations would likely show that the formation of a stabilized benzhydryl carbocation is a key feature of the Sₙ1 pathway. The stability of this carbocation would be influenced by the electronic effects of the bromo and chloro substituents. Similarly, the dehydration of this compound to form a substituted diphenylmethane (B89790) can be modeled to determine the transition state structure and the energy barrier for the elimination of water.

QSAR/QSPR Approaches for Analog Prediction (Excluding Biological Context)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the properties of chemical compounds based on their molecular structure. For this compound and its analogs, QSPR models can be developed to predict various physicochemical properties without the need for experimental measurements.

Molecular descriptors, which are numerical representations of a molecule's structure, are calculated for a series of related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). A mathematical model is then built to correlate these descriptors with a specific property, such as boiling point, solubility, or chromatographic retention time. Such models would be valuable for predicting the properties of new, unsynthesized analogs of this compound.

Applications of 3 Bromo 4 Chlorophenyl Phenyl Methanol As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of (3-Bromo-4-chlorophenyl)(phenyl)methanol as a precursor lies in the sequential or selective reactivity of its functional groups. The bromo and chloro substituents on one of the phenyl rings have differential reactivity in palladium-catalyzed cross-coupling reactions, allowing for a stepwise introduction of different substituents. For instance, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in reactions like the Suzuki or Sonogashira couplings. This reactivity difference enables the selective formation of a biaryl or an aryl-alkyne structure at the 3-position, while leaving the chloro group at the 4-position available for subsequent transformations.

Furthermore, the hydroxyl group can be used as a directing group in certain reactions or can be transformed into other functional groups. For example, it can be oxidized to the corresponding benzophenone, which can then undergo further reactions, or it can be converted into a leaving group to facilitate nucleophilic substitution or elimination reactions. This multi-functional nature allows for the synthesis of a wide range of complex organic molecules from a single, well-defined starting material.

| Reaction Type | Reactive Site | Potential Products |

| Suzuki Coupling | C-Br bond | Biaryl compounds |

| Sonogashira Coupling | C-Br bond | Aryl-alkyne derivatives |

| Buchwald-Hartwig Amination | C-Br or C-Cl bond | Aryl amines |

| Oxidation | Hydroxyl group | (3-Bromo-4-chlorophenyl)(phenyl)methanone |

Scaffold for the Development of Novel Chemical Entities

In medicinal chemistry, the diarylmethanol motif is considered a "privileged scaffold" due to its presence in a multitude of biologically active compounds. researchgate.net The three-dimensional arrangement of the two aromatic rings and the hydroxyl group in this compound provides a well-defined spatial orientation for interaction with biological targets.

The bromo and chloro substituents serve as points for diversification, allowing for the generation of a library of analogues with varying steric and electronic properties. Through cross-coupling reactions, a wide variety of substituents can be introduced at the 3- and 4-positions of the chlorinated and brominated ring, enabling the exploration of the structure-activity relationship (SAR) of a potential therapeutic agent. The phenyl ring can also be substituted to further probe the chemical space around the diarylmethanol core. This systematic modification of the scaffold is a key strategy in the development of novel chemical entities with optimized biological activity.

Role in Cascade and Multicomponent Reactions

Cascade reactions, which involve a series of intramolecular or intermolecular transformations in a single synthetic operation, can be initiated from a molecule like this compound. For example, the hydroxyl group could participate in an initial reaction, such as an esterification or etherification, which then triggers a subsequent cyclization or rearrangement involving one of the aryl rings. The halogen substituents can also be involved in cascade sequences, for instance, in palladium-catalyzed processes that involve multiple C-C or C-heteroatom bond formations in a one-pot fashion.